Metronidazole-D4 Hydrochloride
CAS No.: 1261397-74-3
Cat. No.: VC0196465
Molecular Formula: C6H6D4ClN3O3
Molecular Weight: 211.64
Purity: 99.8% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1261397-74-3 |
---|---|
Molecular Formula | C6H6D4ClN3O3 |
Molecular Weight | 211.64 |
IUPAC Name | 1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride |
Standard InChI | InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; |
SMILES | CC1=NC=C(N1CCO)[N+](=O)[O-].Cl |
Chemical Identity and Structure
Basic Identification
Metronidazole-D4 Hydrochloride is identified by the molecular formula C6H10ClN3O3 and possesses a molecular weight of 211.64 g/mol . The compound is formally recognized by its IUPAC name: 1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride . This deuterated analog differs from standard metronidazole by containing four deuterium atoms (heavy hydrogen isotopes) replacing four hydrogen atoms in the ethanol side chain of the molecule.
Structural Characteristics
The structural foundation of Metronidazole-D4 Hydrochloride consists of a 5-nitroimidazole ring with a methyl group at position 2 and a tetradeuterated ethanol side chain at position 1, formulated as the hydrochloride salt . The deuterium atoms specifically occupy positions in the ethanol side chain, providing increased stability in certain analytical applications. The compound can be represented by the SMILES notation: [2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1N+[O-])C.Cl .
Registry Information
The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1261397-74-3 . Additionally, it possesses the European Community (EC) Number 802-854-7, further confirming its recognized status in chemical registries .
Physical and Chemical Properties
Physical State and Appearance
While specific data on the physical appearance is limited in the available research, Metronidazole-D4 Hydrochloride typically exists as a solid salt form at standard temperature and pressure, consistent with other hydrochloride derivatives of similar structures.
Solubility Profile
The hydrochloride salt formation generally enhances water solubility compared to the free base form. This improved solubility profile makes it particularly suitable for various analytical applications, especially in liquid chromatography methods.
Stability Characteristics
Deuteration significantly affects the compound's stability profile. The carbon-deuterium bonds possess slightly higher bond energies than corresponding carbon-hydrogen bonds, potentially resulting in different reactivity patterns in certain chemical and metabolic processes. Long-term stability studies indicate that properly stored Metronidazole-D4 products can maintain stability for extended periods, with commercial standards maintaining integrity until at least March 2028 .
Analytical Applications
Internal Standard for Mass Spectrometry
One of the primary applications of Metronidazole-D4 Hydrochloride is its use as an internal standard in mass spectrometric analyses. The incorporation of deuterium atoms provides a mass shift that allows differentiation from non-deuterated metronidazole while maintaining nearly identical chemical behavior, making it an ideal internal standard .
Quantification in Biological Matrices
Research has demonstrated the effectiveness of Metronidazole-D4 as an internal standard for the quantification of metronidazole in human feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This application highlights its utility in pharmacokinetic studies and clinical research.
Method Development and Validation
In LC-MS/MS method development, Metronidazole-D4 has shown excellent extraction recovery from biological matrices. Studies have reported mean extraction recovery values of 96.76% for Metronidazole-D4 from spiked feces samples, indicating high reliability for quantitative analyses . The compound demonstrates consistent recovery across various concentration ranges, supporting its use in sensitive analytical methods.
Comparative Analysis with Parent Compound
Structural Comparison
The primary structural difference between Metronidazole-D4 Hydrochloride and standard metronidazole hydrochloride is the substitution of four hydrogen atoms with deuterium in the ethanol side chain. This modification imparts unique characteristics while maintaining the fundamental pharmacophore responsible for biological activity.
Pharmacokinetic Implications
While specific pharmacokinetic data for Metronidazole-D4 Hydrochloride is limited in the research literature, deuteration generally affects metabolic stability. Carbon-deuterium bonds typically exhibit slower rates of cleavage compared to carbon-hydrogen bonds, potentially resulting in altered metabolic profiles.
Analytical Performance Comparison
Table 1 illustrates the comparative analytical performance between Metronidazole-D4 and standard Metronidazole in LC-MS/MS applications:
Parameter | Metronidazole-D4 | Metronidazole | Significance |
---|---|---|---|
Extraction Recovery | 96.76% | 97.28% | Comparable extraction efficiency |
Matrix Effects | Minimal | Variable | Improved analytical reliability |
Stability at -20°C | >3 months | >3 months | Equivalent storage stability |
Stability at -70°C | >3 months | >3 months | Equivalent storage stability |
Research Applications and Developments
Pharmaceutical Analysis
Metronidazole-D4 Hydrochloride plays a crucial role in pharmaceutical quality control and research. Its application as an internal standard facilitates accurate quantification of metronidazole in various pharmaceutical formulations, ensuring compliance with regulatory standards for drug purity and concentration.
Metabolic Studies
The deuterated compound serves as an important tool in metabolic investigations, allowing researchers to track metabolic pathways of metronidazole by distinguishing between parent drug and metabolites using mass spectrometry. This application has significantly contributed to our understanding of metronidazole metabolism.
Drug-Drug Interaction Studies
Metronidazole-D4 has been utilized in drug-drug interaction studies, including investigations of potential interactions between metronidazole and other antimicrobials such as ceftazidime-avibactam . These studies are essential for establishing safe and effective combination therapies in clinical practice.
Future Research Directions
Expanding Analytical Applications
Future research may explore broader applications of Metronidazole-D4 Hydrochloride in various analytical techniques beyond current LC-MS/MS methodologies. This could include development of simplified extraction procedures or application to additional biological matrices.
Metabolomic Studies
The potential for using Metronidazole-D4 in comprehensive metabolomic investigations represents an emerging research direction. Such studies could provide deeper insights into the impact of metronidazole on the human microbiome and metabolic pathways.
Environmental Monitoring
Given the environmental concerns associated with antibiotic residues, Metronidazole-D4 could potentially serve as an internal standard for environmental monitoring of metronidazole contamination in water systems and soil samples.
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